molecular formula C13H9F4N B8415496 Pyridine, 4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methyl-

Pyridine, 4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methyl-

Cat. No. B8415496
M. Wt: 255.21 g/mol
InChI Key: UXTFPICLOZLTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methyl- is a useful research compound. Its molecular formula is C13H9F4N and its molecular weight is 255.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Pyridine, 4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methyl-

Molecular Formula

C13H9F4N

Molecular Weight

255.21 g/mol

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylpyridine

InChI

InChI=1S/C13H9F4N/c1-8-6-10(4-5-18-8)9-2-3-12(14)11(7-9)13(15,16)17/h2-7H,1H3

InChI Key

UXTFPICLOZLTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-fluoro-3-(trifluoromethyl)phenylboronic acid (42.6 g, 205 mmol) in toluene (200 mL) were added 4-bromo-2-methylpyridine (34.4 g, 200 mmol) and 2 M aqueous potassium carbonate (200 mL). After the addition of 1,1′-bis(diphenylphosphino)-ferrocene-palladium(II)dichloride dichloromethane complex (81.7 mg, 0.1 mmol), the two-phase, yellowish reaction mixture was stirred under reflux at 88° C. for 23 h. The resultant brownish reaction mixture was cooled to room temperature and extracted with toluene (200 mL). After washing with 10% brine (200 mL), the toluene layer was dried with Na2SO4 (50 g) and then treated under stirring with charcoal (2 g) for 30 min. Filtration and evaporation (50° C./≧10 mbar) afforded the crude title product (50.7 g, 99.4%) as an off-white, crystalline residue which was used without purification in the next step. 1H NMR (CDCl3, 400 MHz) δ 2.64 (s, 3H), 7.25-7.36 (m, 3H), 7.76-7.82 (m, 1H), 7.84 (dd, J1=6.7 Hz, J2=2.4 Hz, 1H), 8.58 (d, J=5.0 Hz, 1H). ESI-MS (m/z) [M+H]+256.3 (100).
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
99.4%

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